Home > Products > Screening Compounds P58297 > 3-benzyl-5-benzylidene-2-thioxo-1,3-thiazolidin-4-one
3-benzyl-5-benzylidene-2-thioxo-1,3-thiazolidin-4-one -

3-benzyl-5-benzylidene-2-thioxo-1,3-thiazolidin-4-one

Catalog Number: EVT-3891845
CAS Number:
Molecular Formula: C17H13NOS2
Molecular Weight: 311.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While a detailed synthesis for 3-benzyl-5-benzylidene-2-thioxo-1,3-thiazolidin-4-one is not explicitly provided in the provided abstracts, similar rhodanine derivatives are synthesized through a Knoevenagel condensation reaction [, ]. This reaction typically involves the condensation of a 2-thioxo-1,3-thiazolidin-4-one derivative with an appropriate aldehyde in the presence of a base catalyst.

Molecular Structure Analysis

The molecular structure of 3-benzyl-5-benzylidene-2-thioxo-1,3-thiazolidin-4-one has been analyzed using X-ray crystallography []. The analysis revealed that the thiazole ring within the molecule exists in an essentially planar conformation. Additionally, the two phenyl rings connected to the thiazole ring were found to be non-coplanar with the thiazole ring, with specific dihedral angles reported [].

Applications

7.1 Anticancer ActivityAnalogs of 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT), a related compound, have demonstrated anticancer activity in various cancer cell lines, including those resistant to paclitaxel and vinorelbine []. Notably, these analogs are not substrates for P-glycoprotein, a transmembrane protein often implicated in multidrug resistance []. This characteristic suggests their potential efficacy in treating refractory cancers overexpressing P-glycoprotein. Further research has identified thiazolidinone analogs with potent cytotoxic effects, specifically against paclitaxel- and vinorelbine-resistant cancer cells [].

7.2 Protein Kinase InhibitionResearch indicates that 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones exhibit inhibitory activity against protein kinases, particularly DYRK1A []. This inhibition has significant implications for the development of novel treatments for neurological and oncological disorders where DYRK1A plays a crucial role. For instance, (5Z) 5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e) has been identified as a lead compound with nanomolar DYRK1A inhibitory activity [].

7.3 Antibacterial ActivityAnalogs of 5-Arylidene-3-(4-methylcoumarin-7-yloxyacetylamino)-2-thioxo-1,3-thiazoli-din-4-one have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria []. This finding highlights the potential of thiazolidinone derivatives as a source of novel antibacterial agents.

5-(4-Methylbenzylidene)-2-phenylamino-1,3-thiazolidin-4-one (MMPT)

  • Compound Description: MMPT is a 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) analog that exhibits promising anticancer activity. Research indicates MMPT effectively induces apoptosis in various cancer cells while demonstrating selectivity by not harming normal cells. Notably, MMPT's efficacy remains unaffected by P-glycoprotein status, making it a potential candidate for treating refractory cancers with P-glycoprotein overexpression.

5-(2,4-Dihydroxybenzylidene)-2-phenylimino-1,3-thiazolidin-4-one (DBPT)

  • Compound Description: Similar to MMPT, DBPT is another BPT analog recognized for its anticancer properties. It selectively induces apoptosis in cancer cells without affecting normal cells, independent of P-glycoprotein status. This selective toxicity makes DBPT a potential therapeutic agent for cancers, particularly those resistant to conventional treatments due to P-glycoprotein overexpression.

3-[(2-Furylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one (FTT)

  • Compound Description: FTT is a compound utilized as a highly effective ionophore in constructing a PVC-based membrane sensor for detecting Zn2+ ions. The resulting sensor demonstrates excellent sensitivity and selectivity for Zn2+ over a wide range of other cations, including alkali, alkaline earth, transition, and heavy metal ions.

3-(2-Phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

  • Compound Description: This compound exhibits a broad spectrum of pharmacological properties and forms a clathrate complex with β-cyclodextrin. This complex, in nanopowder form with an average particle size of 40.5 nm, has been classified as relatively harmless (Class VI) according to Hodge and Class 5 according to GOST 32644-2014. Further studies suggest this nano-formulation positively influences protein metabolism, growth, and development in Wistar rats. The research also highlights improved bioavailability of this compound when administered as a clathrate complex.

(Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

  • Compound Description: This compound is a product of the reaction between 3-aminorhodanine and an aldehyde, specifically pyridine-2-carbaldehyde. The reaction can yield various products depending on the specific conditions, including 5-substituted, Schiff bases, or derivatives with substitutions at both the 3-amino and 5-methylene positions.

5-Benzylidene-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one

  • Compound Description: Synthesized as a potential cytotoxic and anticancer agent, this compound is a chalcone analog with a thiazolidinone core. Crystallographic analysis revealed two slightly bent, non-planar molecules in the structure, differentiated by the dihedral angle between the benzylidene phenyl group and the thiazolidin-4-one moiety.

4-{3-Dimethylamino-1-[2-(dimethylamino)vinyl]prop-2-enylidene]-2-phenyl-1,3-oxazol-5(4H)-one (3)

  • Compound Description: Compound 3 acts as a precursor in synthesizing 1,4-dihydropyridine derivatives. It is prepared from 4-(1-methylethylidene)-2-phenyl-1,3-oxazol-5(4H)-one.

5-{3-Dimethylamino-1-[2-(dimethyl-amino)vinyl]prop-2-enylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one (15)

  • Compound Description: Similar to Compound 3, Compound 15 serves as a starting material in the synthesis of 1,4-dihydropyridine derivatives. It is synthesized from 5-(1-methylethylidene)-2-thioxo-1,3-thiazolidin-4-one.

E,Z-5-Arylmethylidene-2-thioxo-1,3-thiazolidin-4-ones (IIIa and IIIb)

  • Compound Description: These compounds are a mixture of E and Z isomers and are synthesized by reacting 2-thioxo-1,3-thiazolidin-4-one with salicylaldehyde or its 5-bromo derivative in the presence of acetic acid and sodium acetate.
  • Compound Description: Compound IVa, a disulfide derivative, is formed alongside E,Z-5-arylmethylidene-2-thioxo-1,3-thiazolidin-4-ones when 2-thioxo-1,3-thiazolidin-4-one reacts with salicylaldehyde under specific conditions.

2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide

  • Compound Description: This compound serves as a base structure for developing a series of analogs with variations in the functional group at the 5-benzylidene ring of rhodanine. This series consists of 15 compounds bearing substituted N-phenyl acetamide accommodated 2-thioxo-4-thiazolidinone moiety.

(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

  • Compound Description: This compound features intramolecular C—H⋯S interaction and its crystal structure reveals the formation of inversion dimers linked by O—H⋯O hydrogen bonds. These interactions contribute to the overall stability and packing arrangement of the molecules within the crystal lattice.

(5Z) 5-Arylidene-2-thioxo-1,3-thiazolidin-4-ones (3)

  • Compound Description: This series of compounds, synthesized with controlled Z-geometry under microwave irradiation, represents a library of twenty-two 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones. These compounds were designed and tested for their activity against four protein kinases: DYR1A, CK1, CDK5/p25, and GSK3α/β.

(5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-ones (5)

  • Compound Description: This is a library of twenty-four (5Z)-2-amino-5-arylidene-1,3-thiazol-4(5H)-one derivatives, synthesized with controlled Z-geometry using microwave irradiation. Similar to the (5Z) 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones, these compounds were also evaluated for their inhibitory activity against four protein kinases: DYR1A, CK1, CDK5/p25, and GSK3α/β.

(5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e)

  • Compound Description: This compound is a potent DYRK1A inhibitor identified from the library of (5Z) 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones. Its IC50 value against DYRK1A is 0.028 μM.

(5Z)-5-Benzo[1,3]dioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one (5s)

  • Compound Description: Another potent DYRK1A inhibitor, (5s) was identified from the library of (5Z) 2-amino-5-arylidene-1,3-thiazol-4(5H)-ones. It exhibits an IC50 value of 0.033 μM against DYRK1A.

3-Cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

  • Compound Description: This compound is characterized by a structure where the entire molecule is generated by crystallographic mirror symmetry. All non-hydrogen atoms of the rhodanine system and two carbon atoms of the cyclohexyl ring lie on the reflecting plane. Intramolecular C—H⋯O and C—H⋯S interactions stabilize this conformation.

(5E)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one methanol monosolvate

  • Compound Description: The crystal structure of this compound reveals intramolecular O—H⋯O and C—H⋯S interactions, indicating its potential for various biological activities. The thiazolidin-4-one molecules are linked by N—H⋯O hydrogen bonds, forming chains within the crystal lattice.

(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

  • Compound Description: The crystal structure of this compound is stabilized by intramolecular C—H⋯S interactions, leading to the formation of S(6) ring motifs. Intermolecular C—H⋯π interactions and weak aromatic π–π stacking further contribute to the stability and packing arrangement of the molecules within the crystal lattice.

3-Benzyl-2-phenyl-1,3-thiazolidin-4-one

  • Compound Description: This compound exhibits a nearly planar thiazolidine ring, which forms dihedral angles with the terminal phenyl rings. The crystal structure is stabilized by weak intermolecular C—H⋯O hydrogen bonds and C—H⋯π interactions.

3-Aryl-2-thioxo-1,3-thiazolidin-4-ones (1)

  • Compound Description: This group of compounds is known to undergo ring cleavage upon treatment with cyanide (CN-) and cyanate (NCO-) ions. This reaction leads to the formation of [(cyanocarbonothioyl)amino]benzenes and arylisothiocyanates, respectively.

5-(2-Aryl-2-oxoethyl)-2-thioxo-1,3-thiazolidin-4-ones (2)

  • Compound Description: This group of compounds, upon reaction with cyanide (CN-) and cyanate (NCO-) ions, undergoes ring cleavage to produce 2,4-bis(2-aryl-2-oxoethylidene)cyclobutane-1,3-diones, along with [(cyanocarbonothioyl)amino]benzenes and arylisothiocyanates.

(E,Z)-5-(2-Aryl-2-oxoethylidene) analogues (3b and 3c)

  • Compound Description: These compounds, existing as E,Z isomers, are derivatives of 2-thioxo-1,3-thiazolidin-4-one. Upon treatment with cyanide ions, they yield various products, including [(cyanocarbonothioyl)amino]benzenes and 2-(arylcarbonyl)-2-methoxy-4-oxopentanedinitriles.

3-Benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one

  • Compound Description: This compound exhibits a nearly planar thiazolidine ring, with a disordered furan ring adopting two orientations. The crystal packing is stabilized by weak intermolecular C—H⋯O hydrogen bonds, forming supramolecular chains.

(5Z)-5-[4-(dimethylamino)benzylidene]-2-(piperidin-1-yl)-1,3-thiazolidin-4(5H)-one

  • Compound Description: This compound is characterized by a wide C-C-C angle at the methine carbon connecting the aryl and thiazolidine rings. This wide angle is attributed to a short repulsive intra

Properties

Product Name

3-benzyl-5-benzylidene-2-thioxo-1,3-thiazolidin-4-one

IUPAC Name

(5Z)-3-benzyl-5-benzylidene-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C17H13NOS2

Molecular Weight

311.4 g/mol

InChI

InChI=1S/C17H13NOS2/c19-16-15(11-13-7-3-1-4-8-13)21-17(20)18(16)12-14-9-5-2-6-10-14/h1-11H,12H2/b15-11-

InChI Key

ZFDOUJFPZLIHAH-PTNGSMBKSA-N

SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.